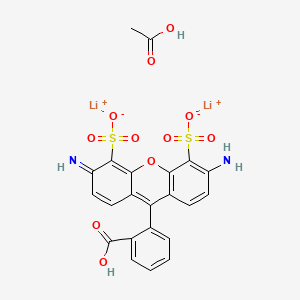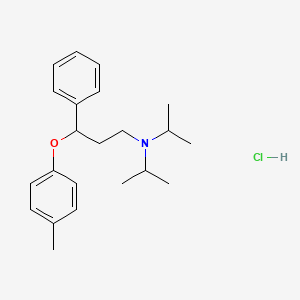
5-Isothiocyanato-1-methylindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isothiocyanato-1-methylindazole is a heterocyclic compound that belongs to the class of indazoles Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-1-methylindazole typically involves the reaction of 1-methylindazole with a suitable isothiocyanate precursor. One common method is the reaction of 1-methylindazole with phenyl isothiocyanate under mild conditions, often in the presence of a solvent like dimethylbenzene . Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs scalable and safe methods. One such method is the one-pot synthesis from primary amines under aqueous conditions, which is both economical and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isothiocyanato-1-methylindazole can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Transition metal catalysts like copper and zinc are often used in cycloaddition reactions.
Solvents: Dimethylbenzene and other organic solvents are commonly used in these reactions.
Major Products
The major products formed from these reactions include various substituted indazoles and heterocyclic compounds, which can have significant biological activities.
Applications De Recherche Scientifique
5-Isothiocyanato-1-methylindazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Isothiocyanato-1-methylindazole involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites in proteins and DNA, leading to the formation of covalent adducts. This reactivity is responsible for its antimicrobial and anticancer activities . The compound can induce stress response pathways that restore cellular redox and protein homeostasis, contributing to its protective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the indazole ring.
Sulforaphane: A naturally occurring isothiocyanate with known anticancer properties.
Benzyl Isothiocyanate: Another isothiocyanate with significant biological activities.
Uniqueness
5-Isothiocyanato-1-methylindazole is unique due to the presence of both the indazole ring and the isothiocyanate group
Propriétés
Formule moléculaire |
C9H7N3S |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
5-isothiocyanato-1-methylindazole |
InChI |
InChI=1S/C9H7N3S/c1-12-9-3-2-8(10-6-13)4-7(9)5-11-12/h2-5H,1H3 |
Clé InChI |
JWXWQNGWSTYBST-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N=C=S)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)



![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)

![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
